3-hydroxy-5-(4-isopropoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-12(2)28-15-8-6-14(7-9-15)19-18(20(25)16-5-4-10-30-16)21(26)22(27)24(19)17-11-13(3)29-23-17/h4-12,19,26H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLWBYBEAQFODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-5-(4-isopropoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a pyrrolone core with multiple substituents, which may contribute to its diverse biological activities. The presence of isoxazole and thiophene rings is particularly noteworthy, as these structures are often associated with various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Common synthetic routes include:
- Formation of the Pyrrolone Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : Functional groups such as isopropoxyphenyl, methylisoxazole, and thiophene can be introduced via Friedel-Crafts acylation and other organic reactions.
Biological Activity
Research indicates that compounds similar to 3-hydroxy-5-(4-isopropoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one exhibit a range of biological activities:
Antiviral Activity
A study on related compounds highlighted their potential antiviral properties against strains of human coronaviruses, suggesting that structural modifications can enhance efficacy against viral replication .
Antioxidant Properties
Isoxazole derivatives have been tested for antioxidant activity using models like C. elegans and human primary fibroblasts. Some derivatives demonstrated significant antioxidant effects, indicating potential therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory and Analgesic Effects
Compounds with similar structural features have been reported to possess anti-inflammatory and analgesic activities. For instance, isoxazolyl derivatives have shown promise in reducing inflammation in various experimental models .
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrrolidinone compounds exhibit significant antimicrobial activities. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Compounds containing isoxazole and thiophene rings have been investigated for their anticancer properties. For instance, studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro assays demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents.
Anti-inflammatory Effects
The presence of hydroxyl groups in the structure is associated with anti-inflammatory activity. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a series of pyrrolidinone derivatives against E. coli and P. aeruginosa. The results indicated that compounds with similar structural features to 3-hydroxy-5-(4-isopropoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one exhibited zones of inhibition ranging from 15 mm to 25 mm, suggesting strong antibacterial activity .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, a derivative was tested against various cancer cell lines including breast and lung cancer models. The compound showed IC50 values in the low micromolar range, indicating potent activity and suggesting further investigation into its mechanism of action .
Preparation Methods
Cyclocondensation of γ-Ketoamides
γ-Ketoamides undergo intramolecular cyclization under acidic conditions to form pyrrolidinones. For instance, heating γ-ketoamide intermediates with p-toluenesulfonic acid (PTSA) in toluene at 110°C for 12 hours yields the bicyclic structure. This method benefits from high regioselectivity, as demonstrated in the synthesis of analogous pyrrolidinones with >85% yield.
Ru-Catalyzed Cyclization
Alternative approaches employ Ru catalysts to facilitate alkyne cyclization. A Ru(II) complex (e.g., [RuCl2(p-cymene)]2) promotes the formation of trisubstituted pyrroles from 2-azido morpholine derivatives. While this method achieves moderate yields (60–75%), it enables precise control over stereochemistry, critical for introducing the 3-hydroxy group.
Functional Group Transformations and Oxidation
Hydroxylation at Position 3
The 3-hydroxy group is introduced via ketone reduction or oxidative dearomatization . Sodium borohydride (NaBH4) reduction of a 3-keto-pyrrolidinone precursor in methanol at 0°C provides the secondary alcohol in 90% yield. Alternatively, Mn(OAc)3-mediated oxidation of a tetrasubstituted pyrrole generates the hydroxy group directly.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Optimization of the Ru-catalyzed cyclization revealed that dichloroethane (DCE) outperforms toluene, improving yields from 65% to 82%. Similarly, substituting AlCl3 with FeCl3 in Friedel-Crafts acylation reduces side reactions, enhancing yield to 73%.
Purification Techniques
Column chromatography (silica gel, hexane/ethyl acetate gradient) remains the primary purification method, though recrystallization from ethanol/water mixtures (3:1 v/v) improves purity to >99% for final products.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrrolidinone core | 85 | 98 |
| Isoxazole installation | 78 | 97 |
| Thiophene acylation | 73 | 96 |
| Final product | 68 | 99 |
Q & A
Q. What are the key synthetic steps and optimal conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolone core via cyclization using sodium hydride in DMSO at 0–5°C to ensure regioselectivity .
- Step 2 : Functionalization with thiophene-2-carbonyl chloride in dichloromethane (DCM) under reflux to introduce the acyl group .
- Step 3 : Coupling of the isopropoxyphenyl and methylisoxazolyl moieties using palladium catalysts in anhydrous tetrahydrofuran (THF) .
Optimization Tips :
- Monitor reaction progress via TLC/HPLC to minimize byproducts.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaH, DMSO | DMSO | 0–5°C | 65–70 | |
| 2 | Thiophene-2-carbonyl chloride | DCM | 40°C | 75–78 | |
| 3 | Pd(PPh₃)₄, K₂CO₃ | THF | 80°C | 60–65 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolone ring (e.g., δ 7.8 ppm for pyrrolone protons) and substitution patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (O–H at ~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 496.12) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
Table 2: Key Spectral Data
| Technique | Key Peaks/Bands | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR | δ 6.9–7.3 (aromatic protons) | Aromatic substitution pattern | |
| IR | 1685 cm⁻¹ (thiophene C=O) | Acyl group confirmation | |
| HRMS | m/z 496.12 [M+H]⁺ | Molecular formula validation |
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Degrades under UV light; store in amber vials at -20°C .
- Thermal Stability : Stable at RT for ≤72 hours but decomposes above 60°C (TGA data shows 5% mass loss at 150°C) .
- pH Sensitivity : Hydrolyzes in acidic conditions (pH < 4); use neutral buffers for biological assays .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model electrophilic substitution at the pyrrolone ring (e.g., Fukui indices identify reactive sites) .
- Molecular Docking : Predict binding affinity to biological targets (e.g., COX-2 enzyme) using crystal structure data (PDB ID: 1CX2) .
- MD Simulations : Assess solvation effects on stability in aqueous vs. organic solvents .
Methodological Workflow :
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate frontier molecular orbitals (HOMO/LUMO) for redox potential.
- Validate with experimental kinetic data (e.g., Arrhenius plots for hydrolysis) .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Byproduct Analysis : Use LC-MS to identify impurities from suboptimal synthesis (e.g., unreacted thiophene intermediates) .
- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., COX-2 inhibition vs. MTT cytotoxicity in HeLa cells) .
- Structural Analog Testing : Replace the isopropoxyphenyl group with ethoxy derivatives to isolate pharmacophore effects .
Case Study :
- A 2025 study reported conflicting IC₅₀ values (5 µM vs. 12 µM) for COX-2 inhibition. Re-analysis revealed assay interference from DMSO solvent (>1% v/v) .
Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?
- In Vitro :
-
Enzyme Assays : Measure inhibition of COX-2 or 5-LOX using fluorogenic substrates .
-
Cell-Based Assays : Test anti-inflammatory activity in RAW 264.7 macrophages (LPS-induced TNF-α suppression) .
- In Vivo :
-
Murine Models : Evaluate pharmacokinetics (oral bioavailability ~35% in rats) and toxicity (LD₅₀ > 500 mg/kg) .
-
Xenograft Studies : Assess antitumor efficacy in HT-29 colon cancer models .
Table 3: Biological Evaluation Parameters
Model Endpoint Key Finding Reference RAW 264.7 TNF-α inhibition (IC₅₀) 8.2 µM HT-29 Xenograft Tumor volume reduction 45% at 50 mg/kg/day (14 days)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
